2-Aminobenzonorbornene

描述

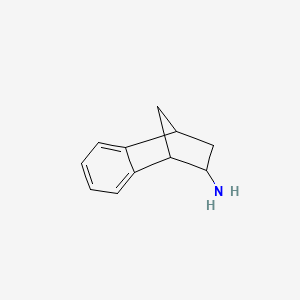

2-Aminobenzonorbornene is a norbornene derivative featuring an amino (-NH₂) group at the 2-position of the benzo-fused norbornene scaffold. Norbornene derivatives are bicyclic compounds with a bridged structure, offering unique stereochemical and electronic properties due to their rigid frameworks.

属性

CAS 编号 |

58742-04-4 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC 名称 |

tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |

InChI |

InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2 |

InChI 键 |

NVPNUMDAUYTNLJ-UHFFFAOYSA-N |

SMILES |

C1C2CC(C1C3=CC=CC=C23)N |

规范 SMILES |

C1C2CC(C1C3=CC=CC=C23)N |

同义词 |

2-aminobenzonorbornene 2-aminobenzonorbornene, (exo, 1alpha,2alpha,4alpha)-isomer endo-2-aminobenzonorbornene exo-2-aminobenzonorbornene |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The position and nature of substituents significantly influence the reactivity and applications of norbornene derivatives:

Key Insight: The 2-amino group imparts basicity and nucleophilicity to this compound, contrasting with the electrophilic character of 7-formyl derivatives and the acidic properties of carboxylic acid analogs.

Reactivity and Stability

- 7-Formylbenzonorbornadiene: Exhibits isomerization under acidic conditions, favoring thermodynamically stable forms .

- 5-Norbornene-2-carboxylic acid: Demonstrates stability in ester forms (e.g., 2-ethyl-2-adamantyl ester), which are used as photoacid generators in polymers .

- This compound: The amino group likely increases solubility in polar solvents but may render the compound susceptible to oxidation or dimerization.

Data Table : Reactivity Trends

| Compound | Stability Under Acidic Conditions | Susceptibility to Oxidation |

|---|---|---|

| 7-Formylbenzonorbornadiene | Moderate (isomerizes) | Low (carbonyl stable) |

| 5-Norbornene-2-carboxylic acid | High (stable esters) | Moderate (acid-sensitive) |

| This compound | Hypothetically low | High (amino group reactive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。